

A Technical Guide to the Historical Development of Ammonia Nitrogen Detection Methods

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the evolution of **ammonia nitrogen** detection methodologies, from foundational colorimetric techniques to modern automated and selective approaches. Understanding the historical progression and technical nuances of these methods is crucial for selecting the appropriate analytical tools in research, environmental monitoring, and pharmaceutical quality control. This document provides a detailed overview of key methods, their underlying principles, experimental protocols, and a comparative analysis of their performance characteristics.

Introduction: The Significance of Ammonia Nitrogen Detection

Ammonia nitrogen ($\text{NH}_3\text{-N}$), existing in equilibrium between ammonia (NH_3) and ammonium ions (NH_4^+), is a critical parameter in various scientific and industrial fields. In environmental science, it is a key indicator of water quality and pollution. For drug development professionals, the accurate quantification of ammonia is vital, as it can be a critical quality attribute in biopharmaceutical manufacturing, indicating metabolic waste accumulation and potentially impacting product stability and efficacy. The historical development of methods to detect **ammonia nitrogen** reflects the broader advancements in analytical chemistry, driven by the need for greater sensitivity, selectivity, and efficiency.

Early Colorimetric Methods: The Foundation of Ammonia Analysis

The earliest methods for **ammonia nitrogen** detection relied on colorimetric reactions, where the concentration of ammonia is proportional to the intensity of a colored product. These foundational techniques, while still in use in some contexts, have paved the way for more advanced methodologies.

Nessler's Method

Developed in the mid-19th century, Nessler's method was one of the first chemical tests for ammonia. It remains a well-known, albeit increasingly less favored, technique due to the toxicity of its primary reagent.

Principle: In a strongly alkaline solution, Nessler's reagent (potassium tetraiodomercurate(II), $K_2[HgI_4]$) reacts with ammonia to form a yellow-to-brown colloidal compound.[\[1\]](#) The intensity of the resulting color is directly proportional to the ammonia concentration and is measured spectrophotometrically at a wavelength of 410-425 nm.[\[2\]](#)[\[3\]](#)

Chemical Reaction: The reaction between ammonia and Nessler's reagent is complex, but the overall equation can be represented as: $2[HgI_4]^{2-} + NH_3 + 3OH^- \rightarrow Hg_2ONH_2I + 7I^- + 2H_2O$ [\[1\]](#)

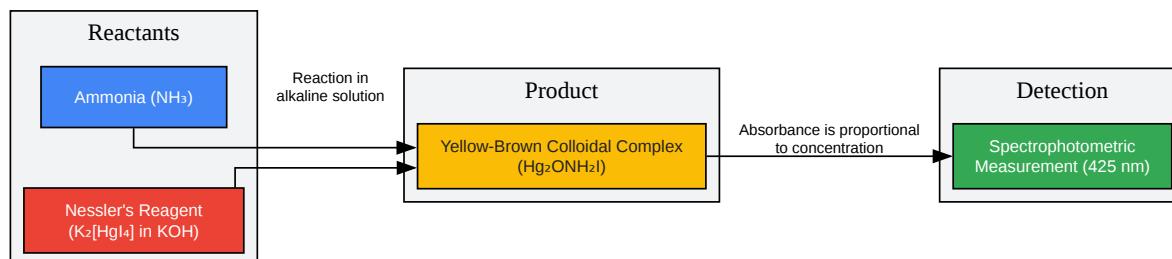
Experimental Protocol:

- **Reagent Preparation:**
 - **Nessler's Reagent:** Dissolve 100 g of mercuric iodide (HgI_2) and 70 g of potassium iodide (KI) in a small amount of ammonia-free water. Separately, dissolve 160 g of sodium hydroxide ($NaOH$) in 500 mL of ammonia-free water and allow it to cool. Slowly add the mercuric iodide-potassium iodide solution to the cooled sodium hydroxide solution with constant stirring, and then dilute to 1 L with ammonia-free water. Store in a Pyrex bottle away from direct sunlight.[\[4\]](#)
 - **Rochelle Salt Solution (Potassium Sodium Tartrate):** To prevent precipitation of calcium and magnesium ions, a solution of Rochelle salt is often added. Dissolve 50 g of potassium sodium tartrate in 100 mL of ammonia-free water.[\[5\]](#)

- Procedure:

- To a 50 mL sample (or an aliquot diluted to 50 mL), add 1-2 drops of Rochelle salt solution to avoid turbidity.
- Add 1 mL of Nessler's reagent and mix thoroughly.^[6]
- Allow the color to develop for at least 10 minutes.^[6]
- Measure the absorbance of the solution at 425 nm using a spectrophotometer.
- Determine the ammonia concentration from a calibration curve prepared using standard ammonia solutions.

Signaling Pathway for Nessler's Method:



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Caption: Workflow of Nessler's Method for ammonia detection.

Berthelot's (Indophenol) Method

Introduced by Marcellin Berthelot, this method provides a more sensitive and less toxic alternative to Nessler's method.^[7] It has become a widely used colorimetric technique for ammonia determination.

Principle: In an alkaline medium, ammonia reacts with hypochlorite to form monochloramine. Monochloramine then reacts with phenol in the presence of a catalyst (commonly sodium nitroprusside) to form a blue-colored compound, indophenol.[8] The absorbance of this blue product is measured at approximately 630-660 nm.[8][9]

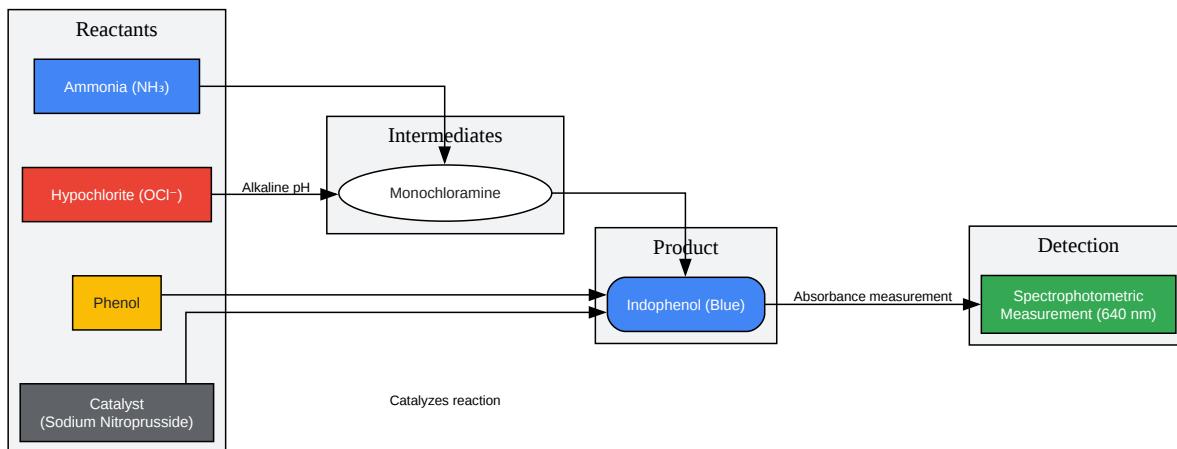
Chemical Reaction: The Berthelot reaction proceeds in several steps:

- $\text{NH}_3 + \text{OCl}^- \rightarrow \text{NH}_2\text{Cl} + \text{OH}^-$ (Formation of monochloramine)
- $\text{NH}_2\text{Cl} + 2\text{C}_6\text{H}_5\text{OH} \rightarrow \text{Indophenol}$ (blue compound)

Experimental Protocol:

- **Reagent Preparation:**
 - Phenol Solution: Dissolve approximately 10 g of phenol in 100 mL of ethanol.[10]
 - Sodium Nitroprusside Solution: Prepare a 0.5% (w/v) solution of sodium nitroprusside in deionized water.
 - Alkaline Citrate Solution: Dissolve trisodium citrate and sodium hydroxide in deionized water to create a buffered alkaline solution.
 - Hypochlorite Solution: A solution of sodium hypochlorite.
- **Procedure:**
 - To a known volume of the sample, add the alkaline citrate solution, followed by the phenol and sodium nitroprusside solutions.
 - Add the hypochlorite solution and mix thoroughly.
 - Allow the color to develop for a specific time (typically 25-60 minutes) at room temperature or slightly elevated temperature.
 - Measure the absorbance at 640 nm.
 - Quantify the ammonia concentration using a calibration curve.

Signaling Pathway for Berthelot's Method:



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Caption: Reaction pathway of the Berthelot method.

Electrochemical Methods: A Shift Towards Direct Measurement

The mid-20th century saw the advent of electrochemical methods, offering direct measurement of ammonia and reducing the need for complex color development steps.

Ammonia Ion-Selective Electrode (ISE)

The ammonia ISE is a potentiometric sensor that allows for the rapid and direct determination of ammonia in aqueous samples.

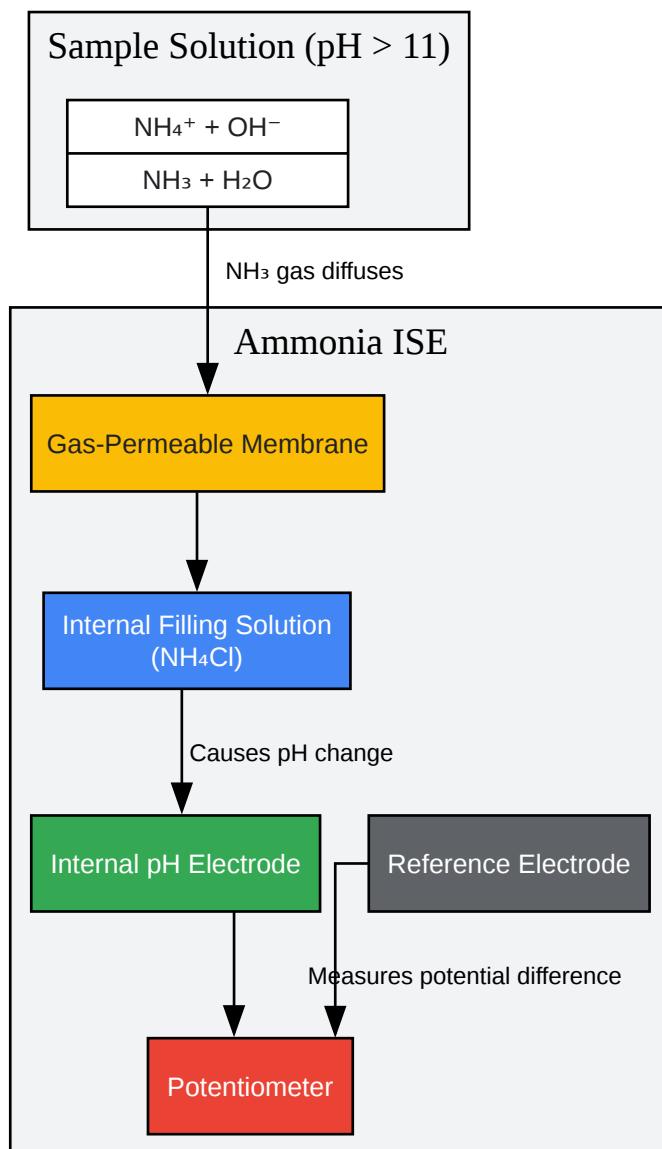
Principle: The electrode consists of a pH electrode housed within a body filled with an internal electrolyte solution and separated from the sample by a gas-permeable membrane.^[11] The

sample is made alkaline ($\text{pH} > 11$) to convert ammonium ions (NH_4^+) to ammonia gas (NH_3).^[2] The ammonia gas diffuses across the membrane and dissolves in the internal filling solution, causing a change in its pH .^[2] This pH change is detected by the internal pH electrode, and the resulting potential difference is proportional to the ammonia concentration in the sample.^[11]

Experimental Protocol:

- Apparatus:
 - Ammonia Ion-Selective Electrode
 - pH/ion meter
 - Magnetic stirrer and stir bar
- Reagent Preparation:
 - Sodium Hydroxide (10 M): For pH adjustment of the sample.
 - Ammonia Standard Solutions: A series of standards of known ammonia concentration.
- Procedure:
 - Calibrate the electrode using a series of standard ammonia solutions.
 - Pipette a known volume of the sample into a beaker with a magnetic stir bar.
 - Add a small volume of 10 M NaOH to raise the sample pH to above 11.
 - Immerse the ammonia ISE into the sample and ensure the membrane is fully submerged.
 - Stir the sample at a constant rate.
 - Allow the potential reading to stabilize and record the value.
 - Determine the ammonia concentration from the calibration curve.

Working Principle of Ammonia ISE:



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Caption: Diagram of an ammonia ion-selective electrode.

Automated Methods: Enhancing Throughput and Precision

The demand for rapid and high-throughput analysis, particularly in environmental and industrial monitoring, led to the development of automated techniques like Flow Injection Analysis (FIA).

Flow Injection Analysis (FIA)

FIA, first described in the 1970s, is an automated method that involves injecting a discrete sample volume into a continuously flowing carrier stream.[12]

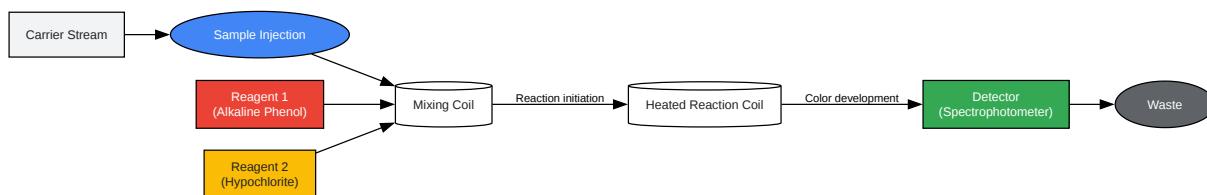
Principle: A small plug of the sample is injected into a carrier stream. This sample zone is then transported through a manifold where it mixes with reagent streams. The reaction product is then passed through a detector (e.g., a spectrophotometer for colorimetric reactions like the Berthelot method).[12] The transient signal recorded by the detector is proportional to the analyte concentration. For ammonia analysis, FIA is often coupled with the Berthelot reaction. [9]

Experimental Protocol (FIA with Berthelot Chemistry):

- Apparatus:
 - FIA system including a peristaltic pump, injection valve, manifold with mixing coils, and a flow-through detector (spectrophotometer).
- Reagents:
 - Carrier stream (e.g., deionized water).
 - Reagent solutions for the Berthelot method (alkaline phenol, hypochlorite, and catalyst) are continuously pumped.
- Procedure:
 - The FIA system is set up with the carrier and reagent lines continuously pumped.
 - A precise volume of the sample is injected into the carrier stream using an automated injection valve.
 - The sample plug travels through the manifold, where it merges and mixes with the reagent streams in mixing coils.
 - The indophenol blue color develops as the mixed stream flows through a heated reaction coil.

- The colored product passes through the flow cell of the spectrophotometer, and the absorbance is recorded as a peak.
- The peak height or area is proportional to the ammonia concentration, which is determined from a calibration curve.

Workflow of Flow Injection Analysis for Ammonia:



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Caption: A simplified workflow for ammonia analysis using FIA.

Comparative Summary of Methods

The selection of an appropriate method for **ammonia nitrogen** detection depends on various factors, including the required sensitivity, sample matrix, available equipment, and desired sample throughput.

Method	Principle	Typical Detection Limit (mg/L)	Concentration Range (mg/L)	Analysis Time	Advantages	Disadvantages
Nessler's Method	Colorimetric	0.02 - 0.025[13][14]	0.02 - 5.0[13]	10-30 minutes[3]	Simple, rapid color development, high sensitivity.	Use of toxic mercury reagent, interference from various ions, potential for precipitation.[1][15]
Berthelot's Method	Colorimetric	0.01	0.01 - 1.0	30-90 minutes[16]	High sensitivity, does not use mercury, can be automated.	Longer analysis time, complex reaction chemistry, potential interference.[16]
Ion-Selective Electrode	Potentiometric	0.03 - 0.5[11][17]	0.03 - 14,000[17][18]	< 5 minutes	Rapid, direct measurement, wide dynamic range, portable.	Interference from other ions (e.g., K ⁺), membrane fouling, requires frequent calibration, less accurate at

low
concentrati
ons.[11]
[19]

Flow Injection Analysis	Automated Colorimetri c	0.001 - 0.002[13] [20]	0.01 - 25[13][20]	1-2 minutes per sample	High throughput (up to 50 samples/hour), high precision, low reagent consumptio n.[13]	Requires specialized equipment, potential for carryover between samples.
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Conclusion and Future Outlook

The historical development of **ammonia nitrogen** detection methods illustrates a clear progression towards greater sensitivity, specificity, safety, and automation. While classical colorimetric methods like Nessler's and Berthelot's laid the groundwork, they are gradually being superseded in many applications by more advanced techniques. Ion-selective electrodes offer a rapid and portable solution, particularly for field measurements, though they are not without their limitations. Automated methods like Flow Injection Analysis have become the standard in laboratories requiring high-throughput and precise measurements.

Future developments in **ammonia nitrogen** detection are likely to focus on the miniaturization of sensors, the development of novel selective materials, and the integration of detection systems with wireless and data-logging technologies for real-time, in-situ monitoring. For researchers, scientists, and drug development professionals, a thorough understanding of the principles and limitations of each method is paramount for generating accurate and reliable data.

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